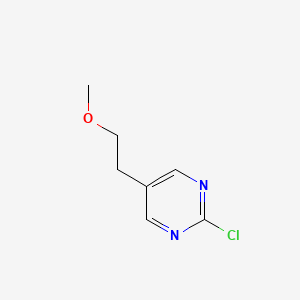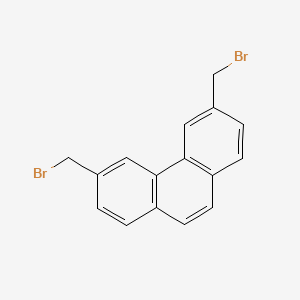
3,6-Bis(bromomethyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(bromomethyl)phenanthrene is an organic compound with the molecular formula C16H12Br2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 3 and 6 positions of the phenanthrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(bromomethyl)phenanthrene typically involves the bromination of phenanthrene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Bis(bromomethyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenanthrene derivatives.
- Oxidized products like phenanthrene carboxylic acids.
- Reduced products like phenanthrene methyl derivatives.
Applications De Recherche Scientifique
3,6-Bis(bromomethyl)phenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 3,6-Bis(bromomethyl)phenanthrene exerts its effects is largely dependent on its chemical reactivity. The bromomethyl groups are highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 3-Bromomethylphenanthrene
- 6-Bromomethylphenanthrene
- 3,6-Dibromophenanthrene
Comparison: 3,6-Bis(bromomethyl)phenanthrene is unique due to the presence of two bromomethyl groups, which enhances its reactivity compared to mono-substituted derivatives. This dual substitution allows for more complex chemical transformations and makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
52650-97-2 |
|---|---|
Formule moléculaire |
C16H12Br2 |
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
3,6-bis(bromomethyl)phenanthrene |
InChI |
InChI=1S/C16H12Br2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H,9-10H2 |
Clé InChI |
YKIXTNAKDSOAPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



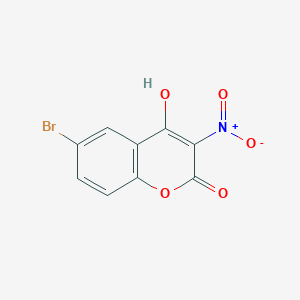

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
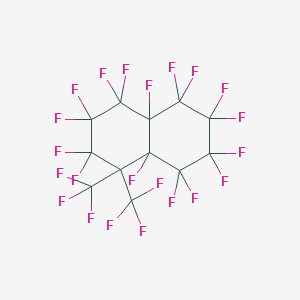
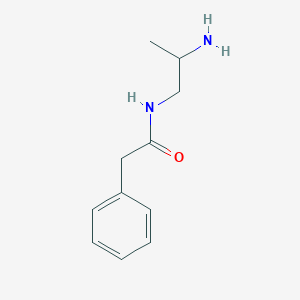
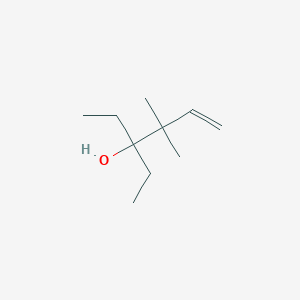
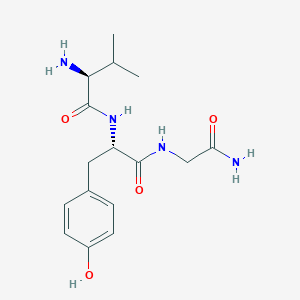


![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
